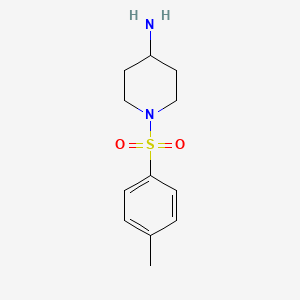

1-Tosylpiperidin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methylphenyl)sulfonylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2S/c1-10-2-4-12(5-3-10)17(15,16)14-8-6-11(13)7-9-14/h2-5,11H,6-9,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSHYCTJDCZLVLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Tosylpiperidin 4 Amine and Its Precursors

Synthesis of 1-Tosylpiperidin-4-one (B1348791) as a Central Intermediate

The preparation of 1-Tosylpiperidin-4-one is a critical first step in many synthetic pathways leading to 1-Tosylpiperidin-4-amine. This intermediate is commonly synthesized through two main approaches: tosylation of piperidin-4-one and oxidative methods.

Tosylation Reactions of Piperidin-4-one Hydrochlorides

The most prevalent method for synthesizing 1-Tosylpiperidin-4-one involves the reaction of piperidin-4-one with p-toluenesulfonyl chloride (TsCl) in the presence of a base. This reaction proceeds via nucleophilic substitution on the nitrogen atom of the piperidine (B6355638) ring.

A typical laboratory procedure involves suspending piperidin-4-one hydrochloride and a base, such as potassium carbonate, in a solvent like acetonitrile (B52724). units.it The mixture is cooled, and a solution of tosyl chloride in the same solvent is added dropwise. units.it The reaction is then stirred at room temperature for several hours to ensure completion. units.it The use of potassium carbonate in acetonitrile is reported to provide excellent yields and purity with minimal side reactions. Alternative bases like pyridine (B92270) or triethylamine (B128534) and solvents such as dichloromethane (B109758) or chloroform (B151607) can also be employed.

Table 1: Reaction Parameters for the Tosylation of Piperidin-4-one

| Parameter | Conditions |

| Starting Material | Piperidin-4-one hydrochloride |

| Reagent | p-Toluenesulfonyl chloride (TsCl) |

| Base | Potassium carbonate (K2CO3), Pyridine, Triethylamine |

| Solvent | Acetonitrile, Dichloromethane, Chloroform |

| Temperature | 0 °C to room temperature |

| Reaction Time | 12–18 hours |

| Typical Yield | 90–95% |

This table summarizes the typical reaction conditions for the synthesis of 1-Tosylpiperidin-4-one via tosylation of piperidin-4-one hydrochloride.

Oxidative Approaches to Piperidone Formation from Precursors

Oxidative methods provide an alternative route to 1-Tosylpiperidin-4-one. One such approach involves the oxidation of N-protected piperidin-4-ols. For instance, 1-tosylpiperidin-4-ol (B7842545) can be oxidized to the corresponding ketone. rsc.org

Another oxidative strategy involves the conversion of a protected piperidin-4-one into an α,β-unsaturated ketone (a vinylogous amide). d-nb.info Specifically, 1-tosylpiperidin-4-one can be oxidized using iodoxybenzoic acid (IBX) in the presence of N-methylmorpholine-N-oxide (NMO) to yield 1-tosyl-2,3-dihydropyridin-4(1H)-one. units.itd-nb.infonih.gov This intermediate can then undergo further reactions, such as conjugate addition, to introduce functionality at the 2-position before subsequent transformations to the desired amine. d-nb.infonih.govresearchgate.net

Direct Synthesis Routes to this compound

Once 1-Tosylpiperidin-4-one is obtained, it can be directly converted to this compound through methods such as reductive amination or nucleophilic substitution.

Reductive Amination of 1-Tosylpiperidin-4-one Derivatives

Reductive amination is a widely used and efficient method for the synthesis of primary amines from ketones. d-nb.infoorganic-chemistry.org In the context of this compound synthesis, this involves the reaction of 1-Tosylpiperidin-4-one with an ammonia (B1221849) source to form an intermediate imine, which is then reduced to the amine. vulcanchem.compearson.com

Various reducing agents can be employed for this transformation. For example, the ketone can be condensed with an amine, such as a diphenylmethanamine derivative, to form an imine, which is subsequently reduced to a secondary amine using sodium borohydride (B1222165) (NaBH₄). While this example yields a secondary amine, the principle applies to the formation of the primary amine using an appropriate ammonia source. The reductive amination of ketones with ammonia is a highly attractive method for synthesizing primary amines. d-nb.info

Nucleophilic Substitution Reactions with Tosyl-Protected Piperidines

Nucleophilic substitution provides another direct route to this compound. This approach involves the displacement of a suitable leaving group at the 4-position of the tosyl-protected piperidine ring by an amine nucleophile. masterorganicchemistry.comlibretexts.orgbits-pilani.ac.in

For this strategy, 1-tosylpiperidin-4-ol can be converted into a derivative with a better leaving group, such as a mesylate or tosylate. nih.govrsc.orgnih.gov For instance, reacting 1-tosylpiperidin-4-ol with methanesulfonyl chloride would yield 4-mesyloxy-1-tosylpiperidine. Subsequent reaction with an ammonia equivalent would lead to the formation of this compound via an S_N2 reaction. libretexts.orgntu.ac.uk The efficiency of this reaction depends on the nature of the leaving group and the reaction conditions. libretexts.org

Multi-step Syntheses and Derivatization Approaches

The synthesis of this compound and its derivatives can also be achieved through multi-step synthetic sequences. evitachem.comudel.edu These routes often involve the initial synthesis of a functionalized piperidine core, followed by a series of transformations to introduce the desired amine and tosyl groups. scielo.br

One example of a multi-step synthesis involves the reaction of ethyl isonipecotate with p-toluenesulfonyl chloride to form ethyl 1-(4-tosyl)piperidin-4-carboxylate. scielo.br This ester can then be converted to the corresponding carbohydrazide (B1668358) by treatment with hydrazine (B178648) hydrate. scielo.br Subsequent reaction with carbon disulfide and potassium hydroxide (B78521) leads to the formation of a 1,3,4-oxadiazole-2-thiol (B52307) derivative, which can be further functionalized. scielo.br While this specific pathway does not directly yield this compound, it illustrates the multi-step strategies used to create complex molecules from this piperidine scaffold.

Derivatization of this compound itself is also a key aspect of its chemistry, allowing for the synthesis of a wide range of compounds with potential applications. The amine functionality provides a reactive handle for N-alkylation, acylation, and other transformations. vulcanchem.comvulcanchem.com For example, it can be used as an intermediate in the synthesis of complex heterocyclic systems like substituted benzimidazoles. evitachem.com

Conversion from Carbonyl and Ester Precursors within the 1-Tosylpiperidine Scaffold

The transformation of carbonyl and ester functionalities within the 1-tosylpiperidine framework is a common strategy to introduce the desired amine group at the 4-position. These methods often involve multi-step sequences, including reductions and substitutions.

A key approach involves the hydrogenation of α,β-unsaturated esters. For instance, an α,β-unsaturated ester with a tosyl protective group can be hydrogenated using a palladium on carbon (Pd/C) catalyst. nih.gov This reaction typically yields a mixture of cis and trans isomers of the saturated ester. nih.gov Subsequent reduction of the ester group, for example with lithium aluminum hydride (LiAlH₄), affords the corresponding primary alcohol. nih.gov

The selective hydrogenation of the carbon-carbon double bond in α,β-unsaturated carbonyl compounds is a widely used and important transformation in organic synthesis. chemistryviews.org While this can be challenging for some substrates, various catalytic systems have been developed to achieve high chemoselectivity. chemistryviews.org For example, a rhodium hydride complex has been shown to effectively catalyze the selective hydrogenation of the C=C double bond in α,β-unsaturated esters and enones. chemistryviews.org Other methods include the use of iridium catalysts with formic acid as a hydride donor, which has been shown to selectively reduce the electron-deficient C=C bonds in α,β-unsaturated amides, acids, and esters. mdpi.com

Following the reduction of the ester to a primary alcohol, the hydroxyl group is a suitable precursor for the introduction of the amine functionality. A common method is to convert the alcohol into a better leaving group, such as a mesylate, by reacting it with methanesulfonyl chloride. nih.govresearchgate.net This mesylate can then undergo nucleophilic substitution with an amine source, such as benzylamine (B48309) or 3-phenylpropan-1-amine, to introduce the desired amino group. nih.govresearchgate.net This substitution reaction typically yields a mixture of cis and trans diastereomers. nih.gov Alternative strategies for introducing the amine group include reductive amination of a ketone precursor. pressbooks.pubmdpi.com

Hydrogenation of α,β-Unsaturated Esters and Subsequent Reductions

Deprotection Strategies of Amine Precursors

In many synthetic routes, the amine functionality is introduced in a protected form to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis due to its stability and the relatively mild conditions required for its removal. fishersci.co.ukmasterorganicchemistry.comjk-sci.com The deprotection of a Boc-protected amine is typically achieved under acidic conditions. fishersci.co.ukmasterorganicchemistry.com Common reagents for this transformation include trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or a solution of hydrochloric acid (HCl). fishersci.co.ukmdpi.com The reaction is usually fast and proceeds at room temperature. fishersci.co.uk

Another common amine protecting group is the benzyl (B1604629) (Bn) group, which can be selectively removed by palladium-catalyzed hydrogenolysis. fishersci.co.uk For the tosyl group, which is the focus of this article, removal can be achieved using magnesium in methanol (B129727). nih.gov

Below is a table summarizing common deprotection strategies for amine precursors:

| Protecting Group | Deprotection Reagent(s) | Typical Conditions |

| Boc (tert-butyloxycarbonyl) | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | Room temperature, in solvents like DCM or water fishersci.co.ukmasterorganicchemistry.com |

| Cbz (Carboxybenzyl) | H₂, Palladium on carbon (Pd/C) | Catalytic hydrogenation masterorganicchemistry.com |

| Tosyl | Magnesium (Mg) | In methanol nih.gov |

Catalytic Synthesis Applications

Catalysis plays a crucial role in the efficient and selective synthesis of this compound derivatives. Both metal-based and organocatalytic methods have been developed to facilitate key bond-forming reactions.

Magnesium perchlorate (B79767) has emerged as an efficient Lewis acid catalyst for the one-pot synthesis of α-aminophosphonates containing the (4′-tosyl)piperidin-4-yl group. researchgate.nettandfonline.comorganic-chemistry.org This three-component reaction involves 1-tosylpiperidin-4-one, a substituted aromatic amine, and diethyl phosphite (B83602) (DEP). researchgate.nettandfonline.com The reaction proceeds under solvent-free conditions and is characterized by high yields. researchgate.nettandfonline.comorganic-chemistry.org The mechanism is believed to involve the formation of an imine intermediate from the ketone and amine, followed by the nucleophilic addition of the phosphite.

The following table presents representative data for the magnesium perchlorate-catalyzed synthesis of α-aminophosphonate derivatives:

| Amine Component | DEP Equiv. | Catalyst (mol%) | Yield (%) |

| 4-Chloroaniline | 1.2 | Mg(ClO₄)₂ (10) | 85 |

| Benzylamine | 1.5 | Mg(ClO₄)₂ (10) | 78 |

Metal-catalyzed reactions are fundamental to the synthesis of a wide array of piperidine-containing structures. mdpi.comtandfonline.com Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Ullmann couplings, are widely used for the N-arylation of piperidines. tandfonline.com These reactions enable the formation of a carbon-nitrogen bond between the piperidine nitrogen and an aryl group. tandfonline.com

Furthermore, palladium catalysts are employed in hydrogenation reactions. For instance, palladium on carbon can be used for the hydrogenation of pyridine derivatives to form piperidines. mdpi.com Rhodium-catalyzed asymmetric reactions have also been developed to provide enantioenriched 3-substituted piperidines. acs.org These methods often involve the partial reduction of a pyridine ring followed by an asymmetric carbometalation. acs.org

Magnesium Perchlorate Catalysis for α-Aminophosphonate Derivatives of Tosyl Piperidines

Stereochemical Considerations in this compound Synthesis

The synthesis of substituted piperidines, including derivatives of this compound, often introduces stereocenters, necessitating careful consideration of stereochemical outcomes. The spatial arrangement of substituents on the piperidine ring can significantly influence the molecule's biological activity and physicochemical properties. scientificupdate.com Control over the formation of these stereocenters is a key challenge and a prominent area of research in synthetic organic chemistry. researchgate.net Methodologies range from separating mixtures of stereoisomers to employing highly selective reactions that yield a single desired isomer.

Diastereomeric Mixtures and Separation Techniques

When synthesizing derivatives of this compound with an additional substituent on the piperidine ring, a new stereocenter is created relative to the existing amino group at the C-4 position. This can lead to the formation of diastereomers, typically in cis and trans configurations. For example, the introduction of a methyl group at the C-3 position of this compound results in cis and trans diastereomers. ethz.ch The ratio of these diastereomers depends on the synthetic route and reaction conditions.

The separation of these diastereomeric mixtures is a critical step to isolate the desired active compound. Several techniques are employed for this purpose.

Crystallization: This is a common method for separating diastereomers. Diastereomeric salts can be formed by reacting the amine with a chiral resolving agent, such as di-benzoyl-L-tartaric acid or (S)-mandelic acid. google.com These salts have different physical properties, including solubility, which allows one diastereomer to be selectively precipitated and isolated from the solution. google.comwisc.edu Subsequent neutralization of the separated salt regenerates the pure amine enantiomer. google.com In some cases, the diastereomeric products themselves have sufficiently different crystallization properties to be separated directly without forming salts. nih.gov

Chromatography: Column chromatography is a powerful and widely used technique for separating diastereomers. By using a suitable stationary phase and mobile phase, compounds with different polarities and spatial arrangements can be separated. For complex separations, High-Performance Liquid Chromatography (HPLC), particularly with a chiral stationary phase, can be used to separate enantiomers and diastereomers with high resolution. wisc.edunih.gov Supercritical Fluid Chromatography (SFC) is also an effective method for chiral separations. nih.gov

Kinetic Resolution: This technique involves reacting the diastereomeric mixture with a chiral catalyst or reagent that reacts at a different rate with each stereoisomer. nih.gov This allows for the separation of the unreacted, enantioenriched starting material from the derivatized product. nih.govethz.ch Catalytic dynamic resolution is an advanced form of this method where the starting material can racemize under the reaction conditions, theoretically allowing for a complete conversion to a single desired stereoisomer. clockss.orgwhiterose.ac.uk

A study on 4-aminopiperidine (B84694) derivatives for inhibiting Hepatitis C virus assembly highlighted a synthetic route where the cis- and trans-diastereomers of a cyclobutyl-linked intermediate were separated, allowing for the selective synthesis of the final diastereomerically pure compounds. nih.gov

| Technique | Principle | Typical Application/Example | Reference |

|---|---|---|---|

| Crystallization | Differences in solubility between diastereomers or their salts. | Formation of diastereomeric salts with resolving agents like di-benzoyl-L-tartaric acid, followed by fractional crystallization. | google.comwisc.edu |

| Column Chromatography | Differential partitioning of diastereomers between a stationary and mobile phase based on polarity and structure. | Separation of cis and trans isomers of substituted piperidines on silica (B1680970) gel. | nih.gov |

| Chiral HPLC/SFC | High-resolution separation based on differential interaction with a chiral stationary phase. | Determining enantiomeric excess and separating enantiomers of disubstituted piperidines. | wisc.edunih.gov |

| Kinetic Resolution | Differential reaction rates of diastereomers with a chiral catalyst or reagent. | Enantioselective acylation to resolve disubstituted piperidines. | nih.govethz.ch |

Regio- and Stereo-Controlled Generation of Quaternary Carbon Centers

The creation of quaternary carbon stereocenters—a carbon atom bonded to four other non-hydrogen atoms—is a significant challenge in organic synthesis due to the steric hindrance involved. nih.gov However, piperidine structures containing such centers are of great interest in medicinal chemistry. nih.govacs.org Several advanced synthetic strategies have been developed for the regio- and stereo-controlled installation of these motifs in piperidine rings.

Intermolecular Carbolithiation: One approach involves the carbolithiation of alkenes. For instance, the interception of carbolithiation-derived tertiary benzylic α-lithio piperidines with carbon electrophiles allows for the diastereoselective synthesis of vicinally functionalized piperidines that bear α-amino quaternary stereocenters. dntb.gov.ua This method provides a powerful way to construct two new carbon-carbon bonds in a controlled manner. dntb.gov.ua

Alkylation of Dihydropyridines: The C-alkylation of 1,2-dihydropyridines using alkyl triflates or other electrophiles can introduce quaternary carbon centers with high regioselectivity and diastereoselectivity. nih.gov Subsequent addition of a hydride or carbon nucleophile to the resulting iminium ion also proceeds with high diastereoselectivity, leading to highly substituted piperidine rings. nih.gov

Transition-Metal-Catalyzed Allylic Alkylation: This is a common strategy for asymmetrically constructing quaternary stereocenters. nih.gov Depending on the catalyst system (e.g., using copper or nickel catalysts) and substrates, the reaction can be guided to selectively form the branched product from a disubstituted allylic substrate, thereby creating a quaternary center. nih.gov

Michael-Claisen Cyclization: In the synthesis of more complex ring systems incorporating a piperidine, a Michael-Claisen cyclization reaction can be used to form a new ring while stereoselectively creating an all-carbon quaternary center at the junction. harvard.edu

These methods represent sophisticated tools for chemists to build complex, three-dimensional piperidine scaffolds with precise control over their stereochemistry, which is essential for developing novel therapeutic agents. acs.org

| Methodology | Key Reaction | Stereochemical Control | Reference |

|---|---|---|---|

| Carbolithiation-Electrophile Trapping | Interception of lithiated piperidine intermediates with carbon electrophiles. | Diastereoselective formation of vicinal stereocenters, including an α-amino quaternary center. | dntb.gov.ua |

| Dihydropyridine Alkylation | C-alkylation of 1,2-dihydropyridines followed by nucleophilic addition. | High regio- and diastereoselectivity in the introduction of the quaternary center. | nih.gov |

| Allylic Alkylation | Transition-metal-catalyzed reaction of an allylic substrate with a nucleophile. | Enantioselective formation of the branched product, creating a stereogenic quaternary center. | nih.gov |

| Kinetic Resolution of 2-Arylpiperidines | Asymmetric deprotonation with a chiral base followed by trapping with an electrophile. | Formation of 2,2-disubstituted piperidines with high enantiomeric ratios. | acs.org |

Chemical Transformations and Reactivity of 1 Tosylpiperidin 4 Amine Derivatives

Reactions Involving the Amine Functionality

The primary amine group of 1-Tosylpiperidin-4-amine is a key site for a variety of chemical modifications, enabling the introduction of diverse substituents and the construction of more complex molecular architectures.

Alkylation and N-Substitution Reactions

The nucleophilic nature of the primary amine in this compound allows for straightforward alkylation reactions with alkyl halides. wikipedia.orgucalgary.ca This process, a type of nucleophilic aliphatic substitution, results in the formation of secondary or tertiary amines. wikipedia.org However, a common challenge in these reactions is the potential for over-alkylation, where the newly formed secondary amine, being still nucleophilic, can react further with the alkylating agent, leading to a mixture of products. ucalgary.ca For this reason, N-alkylation is often more selectively employed for the synthesis of tertiary amines from secondary amines or for producing quaternary ammonium (B1175870) salts from tertiary amines, where over-alkylation is no longer a possibility. wikipedia.org

Industrially, N-alkylation is a significant process, though alcohols are often preferred over alkyl halides as the alkylating agents. wikipedia.org The reaction of amines with alcohols requires a catalyst to convert the hydroxyl group into a good leaving group. wikipedia.org

A variety of N-substituted derivatives of this compound have been synthesized for different applications. For instance, propanamide derivatives have been created through N-substitution, incorporating not only the tosyl and piperidine (B6355638) moieties but also a 1,3,4-oxadiazole (B1194373) group.

| Reactant 1 | Reactant 2 | Product Type | Reaction Type |

| This compound | Alkyl Halide | Secondary/Tertiary Amine | Nucleophilic Aliphatic Substitution |

| Tertiary Amine | Alkyl Halide | Quaternary Ammonium Salt | Menshutkin Reaction |

| This compound | Propanoyl derivative | Propanamide derivative | N-Substitution |

Acylation Reactions

Acylation of the amine group in this compound is a fundamental transformation that yields stable amide derivatives. This reaction is commonly carried out using acylating agents such as acyl chlorides or anhydrides. For example, N-(1-Tosylpiperidin-4-yl)picolinamide has been synthesized from tert-Butyl 4-(picolinamido)piperidine-1-carboxylate, which is then deprotected and acylated. ucl.ac.uk In some procedures, acyl imidazoles are prepared as the acylation reagent. rsc.org These acylation reactions are crucial for introducing a wide range of functional groups and for building more complex molecular frameworks.

| Starting Material | Acylating Agent | Product |

| tert-Butyl 4-(picolinamido)piperidine-1-carboxylate | - | N-(1-Tosylpiperidin-4-yl)picolinamide ucl.ac.uk |

| This compound | Acyl Imidazole | N-Acyl-1-tosylpiperidin-4-amine rsc.org |

Formation of Imines and Enamines with Aldehydes and Ketones

The reaction of the primary amine of this compound with aldehydes or ketones leads to the formation of imines, also known as Schiff bases. unizin.org This reversible, acid-catalyzed reaction begins with the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. unizin.orglibretexts.org Subsequent dehydration yields the imine. unizin.org The reaction rate is sensitive to pH, with optimal rates typically observed in weakly acidic conditions (pH 4-5). unizin.org

In a related process, if a secondary amine reacts with an aldehyde or ketone, an enamine is formed. unizin.orgmasterorganicchemistry.com The mechanism is similar to imine formation up to the iminium ion stage. libretexts.org However, since the secondary amine lacks a second proton on the nitrogen, a proton is instead lost from an adjacent carbon atom to form the C=C double bond of the enamine. libretexts.orgmasterorganicchemistry.com

A one-pot reaction involving 1-tosylpiperidin-4-one (B1348791) (a related compound), substituted aromatic amines, and diethyl phosphite (B83602), catalyzed by magnesium perchlorate (B79767), has been used to synthesize novel α-aminophosphonates. tandfonline.comresearchgate.net This reaction proceeds under solvent-free conditions. tandfonline.comresearchgate.net

| Amine Type | Carbonyl Compound | Product | Key Intermediate |

| Primary Amine (e.g., this compound) | Aldehyde or Ketone | Imine (Schiff Base) | Carbinolamine |

| Secondary Amine | Aldehyde or Ketone | Enamine | Iminium Ion |

Transformations of the Piperidine Ring System

The piperidine ring of this compound derivatives provides a scaffold for the construction of more complex, three-dimensional structures, such as spirocyclic systems.

Construction of Spirocyclic Motifs

Spirocyclic frameworks, where two rings share a single atom, are prevalent in natural products and pharmaceutically active compounds. mit.educardiff.ac.uk The synthesis of these motifs often presents a challenge in controlling the regiochemistry and stereochemistry of the quaternary carbon center. cardiff.ac.uk Various methods have been developed for constructing spirocycles, including alkylation and cyclization, condensation reactions, rearrangements, and metal-catalyzed reactions. cardiff.ac.uk

Derivatives of 1-tosylpiperidine have been utilized in the synthesis of spirocyclic indolines. mit.edu For instance, the treatment of N-acyltryptamines with trifluoromethanesulfonic anhydride (B1165640) and 2-chloropyridine (B119429) generates a spiroindoleninium ion that can be trapped by nucleophiles. mit.edu Specifically, 1-p-toluenesulfonyl-N-acetyltryptamine can undergo spirocyclization followed by reduction to yield the corresponding spirocycle. mit.edu The synthesis of spirocyclic imidazolinones has also been reported starting from 1-benzyl piperidin-4-one through a Strecker reaction followed by condensation. preprints.org

| Starting Material | Key Reaction | Spirocyclic Product |

| 1-p-toluenesulfonyl-N-acetyltryptamine | Spirocyclization/Reduction | Spirocyclic Indoline mit.edu |

| 1-Benzyl piperidin-4-one | Strecker reaction/Condensation | Spirocyclic Imidazolinone preprints.org |

Ring Closing Metathesis in Related Systems

Ring-closing metathesis (RCM) is a powerful tool for the synthesis of cyclic compounds, including those containing a piperidine ring. researchgate.netorganic-chemistry.org This reaction, often catalyzed by ruthenium-based catalysts like the Grubbs catalyst, is used to form rings ranging from five to thirty members. organic-chemistry.org RCM has been particularly useful in the synthesis of macrocycles for drug discovery. drughunter.com

While direct RCM on this compound itself is not detailed, the strategy is widely applied to related piperidine-containing systems. researchgate.net For example, RCM has been employed to construct the piperidine ring system in various synthetic routes. bham.ac.uk The reaction involves the formation of a metallacyclobutane intermediate, and the driving force for the reaction is often the removal of a volatile byproduct like ethene. organic-chemistry.org The choice of catalyst is crucial and can influence the efficiency and selectivity of the reaction. drughunter.com RCM has been successfully used to prepare diverse heterocyclic structures, including those with indole (B1671886) and carbazole (B46965) moieties. researchgate.net

| Reaction Type | Catalyst | Application |

| Ring-Closing Metathesis (RCM) | Grubbs' Catalyst (Ruthenium-based) | Synthesis of cyclic alkenes, including piperidine-containing macrocycles researchgate.netorganic-chemistry.orgdrughunter.com |

Reactivity Modulated by the Tosyl Group

The p-toluenesulfonyl (tosyl) group attached to the nitrogen atom of the piperidine ring in this compound and its derivatives is not merely a passive protecting group. Its strong electron-withdrawing nature and steric bulk significantly modulate the chemical reactivity of the entire molecule. This section explores the conditions required for the removal of this robust protecting group and its profound influence on various chemical transformations.

Cleavage and Deprotection of the Tosyl Moiety

The N-tosyl group is known for its considerable stability towards a wide range of reaction conditions, including mild acids, bases, and oxidizing agents. wikipedia.orgresearchgate.net This stability makes it an effective protecting group for amines during multi-step syntheses. wikipedia.orggoogle.com However, its removal, or deprotection, often necessitates specific and sometimes harsh conditions, which can be a significant limitation in synthetic organic chemistry. google.comresearchgate.net The cleavage of the N-S bond in N-tosylpiperidines is typically achieved through reductive or strongly acidic methods. wikipedia.orgresearchgate.net

Classical approaches for detosylation involve treatment with strong acids like hydrobromic acid (HBr) in acetic acid. google.comresearchgate.net Reductive cleavage methods are also widely employed, utilizing reagents such as sodium in liquid ammonia (B1221849), sodium amalgam, or samarium(II) iodide. wikipedia.org More recent developments have introduced milder and more selective protocols. For instance, electrochemical methods, which avoid the use of harsh chemical reagents, have been successfully applied for the detosylation of N,N-disubstituted p-toluenesulfonamides under neutral and mild conditions. researchgate.net Another approach involves reductive detosylation using magnesium turnings in methanol (B129727), facilitated by sonication.

Photocatalysis has also emerged as a powerful tool for cleaving sulfonamides under mild conditions. researchgate.netconicet.gov.ar For example, visible-light-mediated protocols using a Hantzsch ester anion as both a light-absorbing reagent and an electron/hydrogen atom donor can effectively promote desulfonylation at room temperature. conicet.gov.ar Similarly, thiourea-based organophotocatalysts can facilitate the reductive cleavage of N-S bonds in the presence of a reducing agent like tetrabutylammonium (B224687) borohydride (B1222165). researchgate.net

The choice of deprotection method is critical and depends on the tolerance of other functional groups present in the molecule. The development of transition-metal-free methods, such as using potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (B87167) (DMSO), provides a clean approach for the deprotection of N-sulfonyl heterocycles. conicet.gov.ar

| Deprotection Method | Reagents/Conditions | Substrate Type | Key Features | Citation(s) |

| Acidic Cleavage | HBr in Acetic Acid | N-Tosylamines | Harsh, traditional method | google.comresearchgate.net |

| Reductive Cleavage (Metal) | Magnesium turnings, Methanol, Sonication | N-Tosylpiperidines | Reductive detosylation | |

| Reductive Cleavage (Dissolving Metal) | Sodium amalgam | β-acyloxy/β-sulfonyloxy sulfones | Used in Julia olefination | wikipedia.org |

| Electrochemical Deprotection | Pt cathode, Mg anode, Arene mediator | N,N-disubstituted p-toluenesulfonamides | Mild, neutral conditions, Hg-free | researchgate.net |

| Photomediated Deprotection | Hantzsch ester anion, Visible light, KOtBu/DMSO | N-methyl-N-arylsulfonamides | Transition-metal-free, room temperature | conicet.gov.ar |

| Organocatalytic Photodeprotection | Thiourea catalyst, (nBu₄)NBH₄, Light | N-Sulfonylated compounds | Mild, catalytic approach | researchgate.net |

| Base-Mediated Deprotection | KOtBu in DMSO | N-sulfonyl heterocycles | Transition-metal-free, room temperature | conicet.gov.ar |

Influence of the Sulfonyl Group on Reaction Mechanisms and Selectivity

The electron-withdrawing sulfonyl group significantly alters the electron density and conformation of the piperidine ring, thereby influencing the mechanism, regioselectivity, and stereoselectivity of its reactions. wikipedia.orgbeilstein-journals.org This electronic effect deactivates the nitrogen atom, preventing undesired side reactions like over-alkylation, but also makes the adjacent C-H bonds at the C2 and C6 positions less susceptible to certain reactions like carbene C-H insertions. google.comnih.gov

The steric demand of the tosyl group plays a crucial role in controlling the stereochemical outcome of reactions. For instance, in the reduction of ketone derivatives, the bulky N-tosyl group can force the piperidone ring into a specific conformation, directing the approach of a reducing agent from a particular face and leading to high diastereoselectivity. beilstein-journals.org Similarly, during the dihydroxylation of N-tosyl-tetrahydropyridines, the stereoselectivity is governed by a combination of steric hindrance from the tosyl group and the directing effects of other substituents on the ring. beilstein-journals.org

The influence of the N-sulfonyl group on regioselectivity is evident in C-H functionalization reactions. Studies have shown that the choice of both the catalyst and the nitrogen-protecting group can direct functionalization to different positions (C2, C3, or C4) of the piperidine ring. nih.gov While an N-Boc group might favor functionalization at the C2 position, a more electron-withdrawing N-α-oxoarylacetyl group can steer the reaction towards the C4 position with high selectivity. nih.gov The tosyl group, in this context, also influences the site selectivity, although its effect can be modulated by the choice of the rhodium catalyst used in the C-H insertion reaction. nih.gov

Furthermore, the tosyl group can enhance the stability of intermediates, which is beneficial in certain transformations. In photomediated ring contractions of piperidine derivatives, N-sulfonyl groups were found to be particularly effective in yielding the desired cyclopentane (B165970) product, likely by stabilizing key intermediates through hydrogen bonding. nih.gov The tosyl group is also integral in directing aza-Prins cyclization reactions of homoallylic benzenesulfonamides with aldehydes, leading to the highly regio- and diastereoselective synthesis of gem-dihalopiperidines. researchgate.net

| Reaction Type | Substrate | Effect of Tosyl Group | Outcome | Citation(s) |

| Ketone Reduction | 1-Tosyl-bis-enones | Controls reactive conformation due to steric demand. | High diastereoselectivity in Luche reduction. | beilstein-journals.org |

| Dihydroxylation | N-Tosyl-tetrahydropyridin-3-ols | Steric hindrance directs the approach of the osmylating agent. | Complementary diastereoselectivity depending on reagents. | beilstein-journals.org |

| C-H Functionalization | N-Sulfonyl piperidines | Influences site-selectivity between C2 and C4 positions. | Regioselectivity controlled by interplay with the catalyst. | nih.gov |

| Ring Contraction | α-Acylated N-Tosylpiperidines | Stabilizes key intermediates, enhancing reaction yield. | Good to high yields of cyclopentane product. | nih.gov |

| Aza-Prins Cyclization | Homoallylic benzenesulfonamides | Directs cyclization pathway. | Highly regio- and diastereoselective formation of piperidines. | researchgate.net |

Structural Modifications and Analogues of 1 Tosylpiperidin 4 Amine

N-Substituted Piperidine (B6355638) Analogues (e.g., N-methyl, N-ethyl)

Substitution on the piperidine nitrogen of analogues derived from the 1-tosylpiperidine scaffold has been shown to significantly influence biological activity, particularly at sigma (σ) receptors. The sigma-1 (σ1) receptor, a unique chaperone protein, is a target for various therapeutic areas. wikipedia.orgsigmaaldrich.com Research into aminoethyl-substituted piperidine derivatives has demonstrated that the nature of the N-substituent is a critical determinant of σ1 receptor affinity. researchgate.net

In a series of compounds developed to enhance lipophilic ligand efficiency, derivatives with a free proton (N-H), a tosyl group, or an ethyl group on the piperidine nitrogen displayed considerably lower σ1 affinity compared to their N-methyl counterparts. researchgate.net This highlights the specific and sensitive nature of the receptor's binding pocket. Molecular dynamics simulations suggest that these differences in affinity arise from varied interactions of the basic piperidine nitrogen and its substituents with the lipophilic binding pocket of the σ1 receptor. researchgate.net

| Substituent on Piperidine Nitrogen | σ1 Receptor Affinity (Ki in nM) | Reference |

|---|---|---|

| -H (secondary amine) | 165 | researchgate.net |

| -Ethyl | Lower affinity than methyl | researchgate.net |

| -Tosyl | Lower affinity than methyl | researchgate.net |

| -Methyl | High affinity | researchgate.net |

Phenyl-Substituted Piperidine Derivatives

The introduction of a phenyl group onto the piperidine ring represents another significant modification of the 1-tosylpiperidine scaffold. The synthesis of these derivatives often begins with the tosylation of piperidin-4-one to form 1-tosylpiperidin-4-one (B1348791). researchgate.net A subsequent key step involves the conjugate addition of a phenyl nucleophile, such as phenylboronic acid, to an α,β-unsaturated ketone intermediate derived from the protected piperidin-4-one. researchgate.net

For example, 2-phenyl-1-tosylpiperidin-4-one can be synthesized via the reaction of 1-tosyl-2,3-dihydropyridin-4(1H)-one with phenylboronic acid in the presence of a rhodium catalyst. researchgate.net These phenyl-substituted piperidine ketones are versatile intermediates that can be further modified, for instance, through a Wittig reaction to introduce a C2 chain, which can then be converted into an amino moiety. researchgate.net This synthetic strategy has been employed to create a series of novel σ1 receptor ligands. researchgate.net

α-Aminophosphonate Derivatives Incorporating the Tosyl Piperidine Moiety

α-Aminophosphonates, which are phosphorus analogues of α-amino acids, have been synthesized incorporating the 1-tosylpiperidine moiety. A highly efficient method for their synthesis is the one-pot, three-component Kabachnik-Fields reaction. tandfonline.comslideshare.netwikipedia.org This reaction typically involves the condensation of a carbonyl compound, an amine, and a dialkyl phosphite (B83602). wikipedia.org

In this context, 1-tosylpiperidin-4-one serves as the ketone component. It is reacted with various substituted aromatic amines and diethyl phosphite (DEP) in a solvent-free system, often catalyzed by magnesium perchlorate (B79767). tandfonline.com This method produces a series of novel (4′-tosyl)piperidin-4-yl-containing α-aminophosphonates in good yields. tandfonline.comresearchgate.net The resulting compounds have been characterized using various spectroscopic methods, and single-crystal X-ray analysis has confirmed their structure. tandfonline.com Some of these derivatives have been investigated for their potential biological activities, including insecticidal properties against Plutella xylostella. tandfonline.com

| Aromatic Amine Component | Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|

| Substituted aromatic amines | Magnesium perchlorate | Solvent-free | (4′-tosyl) piperidin-4-yl containing α-aminophosphonates | tandfonline.com |

| 2-chloroaniline | Magnesium perchlorate | Solvent-free | diethyl 4-(2-chlorophenyl) amino-1-(4'-methylbezenesulfonyl) piperidin-4-yl-phosphonate | tandfonline.com |

Heterocyclic Ring Fusions with the 1-Tosylpiperidine Scaffold

Fusing or linking other heterocyclic rings to the 1-tosylpiperidine structure creates complex molecules with potentially novel properties. This strategy has been explored with various heterocyclic systems, including triazolopyrimidines and benzimidazoles.

The tandfonline.comCurrent time information in Bangalore, IN.researchgate.nettriazolo[1,5-a]pyrimidine system is a bicyclic N-heteroarene known for a range of biological activities. beilstein-journals.orgsioc-journal.cn The synthesis of this ring system often involves the cyclocondensation of 5-aminopyrazoles with bifunctional reagents like 1,3-diketones or β-ketoesters. semanticscholar.org Another approach involves the oxidative cyclization of pyrimidinylhydrazone precursors. beilstein-journals.org While the literature extensively covers the synthesis and activity of triazolopyrimidine derivatives, sioc-journal.cnekb.egmdpi.com specific examples directly fusing or linking this system to a 1-tosylpiperidine scaffold are not prominent in the surveyed research. However, the synthetic methodologies available for triazolopyrimidines could potentially be adapted to incorporate the 1-tosylpiperidine moiety, creating hybrid structures for further investigation.

The benzimidazole (B57391) ring is another privileged heterocyclic motif in medicinal chemistry. researchgate.net Derivatives linking this system to the 1-tosylpiperidine scaffold have been successfully synthesized. scispace.com One reported synthesis involves coupling 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid with 1H-benzo[d]imidazol-2-amine, followed by deprotection and subsequent N-substitution. scispace.com For instance, N-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-tosylpiperidine-3-carboxamide has been prepared and characterized. scispace.com This synthetic route demonstrates the feasibility of combining these two important structural motifs to generate complex molecules for biological evaluation. scispace.com

[4][8][14]Triazolo[1,5-a]pyrimidine Derivatives

Spirocyclic Analogues of the Piperidine Ring

Spirocyclic compounds, where two rings share a single atom, are of great interest in drug discovery as they introduce three-dimensional complexity. mdpi.com The 1-tosylpiperidine framework has been used to construct novel spirocyclic systems. mdpi.com

A notable example is the synthesis of spirocyclic oxetanes. mdpi.com A synthetic pathway to 2-oxa-7-azaspiro[3.5]nonane starts from diethyl malonate and N-tosylbis(2-bromoethyl)amine to create N-tosyl-piperidine-4,4-diethyl ester. mdpi.com This intermediate is then reduced and cyclized to form the tosylated spiro-oxetane, 7-(4-methylbenzene-1-sulfonyl)-2-oxa-7-azaspiro[3.5]nonane. mdpi.com Such spirocyclic oxetanes have been proposed as valuable structural alternatives to morpholine (B109124) in medicinal chemistry. mdpi.com

Another class of spirocyclic piperidine derivatives has been designed as ligands for the σ1 receptor, with potential applications in positron emission tomography (PET) imaging. These syntheses highlight the utility of the tosylated piperidine core in building complex, conformationally restricted spirocyclic structures.

Derivatives from Dihydropyridinone Precursors

Dihydropyridinones serve as versatile and valuable precursors in the stereoselective synthesis of highly functionalized piperidine derivatives. Their utility lies in the ability to undergo various transformations, including reductions and functional group manipulations, to yield a diverse array of substituted piperidine rings, which are core structures in many biologically active compounds. The synthesis of analogues of 1-Tosylpiperidin-4-amine can be strategically approached starting from these chiral dihydropyridinone building blocks.

Research has demonstrated that chiral 2-substituted-6-methyl 2,3-dihydropyridinones are effective intermediates for constructing polyfunctional piperidine-based compounds. rsc.org These precursors can be synthesized with high enantioselectivity through methods such as organocatalytic [4 + 2] cyclocondensation reactions between α,β-unsaturated acyl chlorides and imines. rsc.org The resulting dihydropyridinones can then be subjected to reduction to furnish the corresponding piperidine derivatives. rsc.org

The general synthetic strategy involves the reduction of the dihydropyridinone ring to form a piperidone, which can be further reduced to the corresponding piperidine. Subsequent standard chemical transformations can then be employed to introduce the desired functionalities, such as the N-tosyl group and the C-4 amine.

Detailed Research Findings:

The versatility of dihydropyridinone precursors allows for the synthesis of a wide range of substituted piperidines. Key transformations and findings from research include:

Stereoselective Reduction: The reduction of substituted dihydropyridinones can lead to the formation of highly optically active tetrahydropyridinone and piperidine derivatives. rsc.org This stereocontrol is crucial for the synthesis of specific enantiomers of complex molecules.

Functionalization: The dihydropyridinone scaffold allows for functionalization at various positions. For example, the 6-methyl group of 2-substituted-6-methyl 2,3-dihydropyridinones can be functionalized through alkylation and acylation reactions, providing access to a variety of chiral multi-substituted piperidines. rsc.org Furthermore, selective iodination at the C5 position enables the introduction of additional functional groups. rsc.org

Access to Key Intermediates: This synthetic approach has been utilized to create key intermediates for the synthesis of natural products. For instance, a 2,6-di-substituted piperidine compound, which is a crucial intermediate in the synthesis of (+)-calvine and the natural alkaloid (−)-indolizidine 209D, was synthesized from a chiral dihydropyridinone precursor. rsc.org

The following interactive data table summarizes the types of piperidine derivatives that can be synthesized from dihydropyridinone precursors, which could then be further elaborated to yield analogues of this compound.

| Precursor Type | Transformation | Resulting Derivative Type | Research Finding Summary |

| Chiral 2-substituted-6-methyl 2,3-dihydropyridinones | Reduction, Alkylation, Acylation | Chiral polyfunctional piperidine-based compounds | These precursors are versatile for creating a variety of substituted piperidines. The 6-methyl group can be conveniently functionalized. rsc.org |

| Substituted Dihydropyridinones (from [4+2] cyclocondensation) | Reduction | Highly optically active substituted tetrahydropyridinones and piperidines | The cinchona alkaloid-catalyzed cyclocondensation provides dihydropyridinones with high enantioselectivity, which can be reduced to the corresponding piperidines. rsc.org |

| 2-substituted-6-methyl-2,3-dihydropyridinones | Selective C5 Iodination | C5-functionalized piperidine derivatives | This method allows for the installation of additional functional groups at the C5 position of the piperidine ring. rsc.org |

| 2-substituted-6-methyl-2,3-dihydropyridinones | Further Elaboration | Polyfunctional indolizidine-based compounds | The intermediates derived from these precursors can be used to synthesize more complex fused-ring systems like indolizidines. rsc.org |

Advanced Characterization Techniques and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 1-Tosylpiperidin-4-amine, providing detailed information about the hydrogen, carbon, and, in the case of certain derivatives, phosphorus atoms within the molecule.

Proton (¹H) NMR Analysis (Chemical Shifts, Coupling Constants, 2-D NMR)

Proton NMR (¹H NMR) spectra of this compound and its derivatives provide critical information about the chemical environment of the hydrogen atoms. hw.ac.uk The signals in the ¹H NMR spectrum are characterized by their chemical shift (δ), which indicates the electronic environment of the protons, and their multiplicity, which arises from spin-spin coupling with neighboring protons. hw.ac.uk

In derivatives of this compound, the tosyl group presents characteristic signals for its aromatic protons, typically observed in the range of δ 7.34–7.67 ppm, and a singlet for the methyl protons around δ 2.4 ppm. The protons on the piperidine (B6355638) ring exhibit multiplets at various chemical shifts, which are influenced by their axial or equatorial positions and the nature of the substituent at the 4-position. For instance, in α-aminophosphonate derivatives, the piperidine ring protons appear as multiplets. researchgate.net The amine proton (-NH) signal is often broad and its chemical shift can vary depending on the solvent and concentration. hw.ac.uklibretexts.org

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), are employed to establish the connectivity between protons on adjacent carbons. mdpi.com For more complex derivatives, NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of protons, aiding in conformational analysis. copernicus.orgmdpi.com

Table 1: Representative ¹H NMR Data for this compound Derivatives

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Tosyl-CH₃ | ~2.4 | s | - |

| Piperidine-H (axial/equatorial) | Varies | m | - |

| Aromatic-H | ~7.3-7.7 | m | - |

| Amine-H | Varies | br s | - |

Note: 's' denotes singlet, 'm' denotes multiplet, 'br s' denotes broad singlet. Actual values can vary based on the specific derivative and solvent.

Carbon-13 (¹³C) NMR Analysis (Chemical Shifts, 2-D NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. libretexts.org In this compound derivatives, the tosyl methyl carbon typically appears at a chemical shift of approximately δ 21.5 ppm. The carbons of the piperidine ring and the aromatic ring of the tosyl group resonate in distinct regions of the spectrum. organicchemistrydata.org

Two-dimensional techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning carbon signals by correlating them with their attached protons (HSQC) or with protons that are two or three bonds away (HMBC). mdpi.com

Table 2: Representative ¹³C NMR Data for this compound Derivatives

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| Tosyl-CH₃ | ~21.5 |

| Piperidine Carbons | ~40-60 |

| Aromatic Carbons | ~125-150 |

| Carbonyl (in derivatives) | ~170-200 |

Note: These are approximate ranges and can vary.

Phosphorus-31 (³¹P) NMR Analysis (for α-aminophosphonate derivatives, Conformational Equilibria)

For α-aminophosphonate derivatives of this compound, Phosphorus-31 NMR (³¹P NMR) is a crucial analytical tool. researchgate.netresearchgate.net This technique is highly sensitive to the electronic environment of the phosphorus atom. nih.gov The chemical shift in ³¹P NMR can provide insights into the nature of the substituents on the phosphorus atom. nih.gov

Studies on related 4-aminopiperidin-4-ylphosphonic acids have shown that ³¹P NMR is particularly useful for investigating conformational equilibria. researchgate.netresearchgate.net Depending on the pH and temperature, the rate of ring interconversion of the piperidine ring can be slow on the NMR timescale, leading to the observation of two distinct phosphorus signals. researchgate.netresearchgate.net This phenomenon allows for the study of the equilibrium between conformers where the phosphonate (B1237965) group is in an axial or equatorial position. researchgate.netresearchgate.net For example, in acidic solutions, two signals may be observed, which coalesce into a single signal at higher temperatures or in basic solutions, indicating a faster conformational exchange. researchgate.net

Infrared (IR) Spectroscopy (Characteristic Functional Group Vibrations)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. slideshare.net In the analysis of this compound and its derivatives, IR spectra reveal characteristic absorption bands.

Key vibrations include the N-H stretching of the amine group, which for a primary amine typically appears as two bands in the region of 3300-3500 cm⁻¹. libretexts.orgvulcanchem.com A secondary amine would show a single band in this region. libretexts.org The sulfonamide group (SO₂-N) of the tosyl moiety gives rise to strong asymmetric and symmetric stretching vibrations. The C-N stretching vibrations are also identifiable. libretexts.org For derivatives containing other functional groups, such as a carbonyl group in 1-tosylpiperidin-4-one (B1348791), a strong C=O stretching absorption would be observed around 1700 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound and its Derivatives

| Functional Group | Vibration | Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretch (primary) | 3300-3500 (two bands) |

| Amine (N-H) | Bend | 1550-1650 |

| Sulfonamide (S=O) | Asymmetric Stretch | ~1350-1300 |

| Sulfonamide (S=O) | Symmetric Stretch | ~1160-1140 |

| Aromatic (C-H) | Stretch | ~3100-3000 |

| Aliphatic (C-H) | Stretch | ~3000-2850 |

| Carbonyl (C=O) | Stretch (in derivatives) | ~1700 |

Note: These are approximate ranges.

Mass Spectrometry (High-Resolution Mass Spectrometry, Electrospray Ionization Mass Spectrometry)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. msu.edu High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. chimia.ch Electrospray Ionization (ESI) is a soft ionization technique often used for these types of molecules, which allows the intact molecule to be ionized, typically by protonation to form the [M+H]⁺ ion. escholarship.orglcms.cz The mass-to-charge ratio (m/z) of this ion is then measured. lcms.cz

For derivatives of this compound, HRMS is used to confirm the successful synthesis and to determine the elemental composition of the product. researchgate.netresearchgate.net For example, the molecular ion [M+H]⁺ for 1-tosylpiperidin-4-one has been reported with an m/z consistent with its molecular formula, C₁₂H₁₅NO₃S.

X-ray Crystallography (Single-Crystal Structure Determination)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound at atomic resolution. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.govnih.gov

For derivatives of this compound, single-crystal X-ray analysis provides unambiguous proof of structure, including the stereochemistry and conformation of the molecule in the solid state. researchgate.net For instance, the crystal structure of an α-aminophosphonate derivative, diethyl 4-(2-chlorophenyl)amino-1-(4'-methylbenzenesulfonyl)piperidin-4-yl-phosphonate, has been determined, confirming the connectivity and providing precise bond lengths and angles. researchgate.net Such analyses are crucial for understanding the steric and electronic effects of the tosyl group and other substituents on the piperidine ring's conformation. researchgate.net

Chromatographic Methods for Purification and Purity Assessment

Chromatographic separation techniques are fundamental in ensuring the chemical integrity of this compound after its synthesis, which is often achieved via the reductive amination of its precursor, 1-tosylpiperidin-4-one. These methods exploit the differential partitioning of the compound and its impurities between a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography is a premier technique for the quantitative analysis of this compound, offering high resolution and sensitivity for purity determination. While specific HPLC methods for this compound are not extensively detailed in publicly available literature, conditions can be extrapolated from the analysis of its direct precursor, 1-Tosylpiperidin-4-one, and other closely related tosylated piperidine derivatives.

Research Findings:

For the precursor, 1-Tosylpiperidin-4-one, HPLC analysis is effectively performed using a C18 reversed-phase column with a mobile phase consisting of a 70:30 mixture of water and methanol (B129727). In the analysis of other N-tosylpiperidine derivatives, reversed-phase HPLC on a C18 column is also a standard approach. For instance, a method for determining piperidine content in pharmaceutical ingredients involves pre-column derivatization with 4-toluene sulfonyl chloride followed by RP-HPLC analysis on a C18 column with a water/acetonitrile (B52724) mobile phase containing 0.1% phosphoric acid. nih.gov This suggests that a reversed-phase C18 column is highly suitable for retaining and separating tosyl-containing piperidine structures.

Given the introduction of a basic amine group in this compound, modifications to the mobile phase are typically necessary to ensure good peak shape and resolution. The primary amine can interact with residual silanol (B1196071) groups on the silica-based stationary phase, leading to peak tailing. To mitigate this, an additive such as trifluoroacetic acid (TFA) or a buffer is often incorporated into the mobile phase. A gradient elution, starting with a higher proportion of aqueous phase and gradually increasing the organic solvent (acetonitrile or methanol), is generally effective for separating the polar amine product from less polar impurities. beilstein-journals.org For example, a reverse-phase HPLC analysis of a related compound, N-Allyl-4-(phenylethynyl)-1-tosylpiperidin-4-amine, utilized a gradient of 25% to 95% acetonitrile in water, buffered with 0.1% TFA, on an Alltima C18 column. beilstein-journals.org

A purity of 99.6% with a retention time of 16.4 minutes has been reported for 1-tosylpiperidin-4-one using HPLC, underscoring the effectiveness of this technique for quality control of related structures. units.it

| Parameter | Condition for 1-Tosylpiperidin-4-one | Condition for a Related Tosylpiperidine Amine Derivative beilstein-journals.org | Proposed Condition for this compound |

|---|---|---|---|

| Stationary Phase | C18 Column | Alltima C18 (3 µm, 50 mm x 4.6 mm) | Reversed-Phase C18 Column |

| Mobile Phase | Water:Methanol (70:30) | A: Water (0.1% TFA), B: Acetonitrile (0.1% TFA) | A: Water (0.1% TFA), B: Acetonitrile or Methanol |

| Elution | Isocratic | Gradient (25% to 95% B) | Gradient |

| Detection | UV | UV | UV (e.g., 220 nm, 254 nm) |

Thin-Layer Chromatography is a rapid, cost-effective, and widely used technique for monitoring the progress of the synthesis of this compound and for preliminary purity assessment. It is also crucial for developing optimal conditions for preparative column chromatography.

Research Findings:

The progress of the synthesis of the precursor, 1-tosylpiperidin-4-one, is commonly monitored by TLC on silica (B1680970) gel plates, with a reported retention factor (Rf) of approximately 0.5 in a 1:1 mixture of ethyl acetate (B1210297) and hexane (B92381). For the purification of related N-tosylpiperidine derivatives, silica gel column chromatography is standard, with elution systems typically composed of hexane and ethyl acetate mixtures. rsc.org For example, the purification of N-Allyl-4-(phenylethynyl)-1-tosylpiperidin-4-amine was achieved using a 2:1 hexane/EtOAc eluent. beilstein-journals.org

Due to the increased polarity of the amine group, this compound will exhibit stronger retention on a silica gel stationary phase compared to its ketone precursor. Consequently, a more polar mobile phase is required for its elution. A common practice is to use a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol). To prevent streaking or tailing caused by the basicity of the amine, a small amount of a basic modifier, such as triethylamine (B128534) or ammonia (B1221849), is often added to the eluent system. Visualization of the spots on the TLC plate is typically achieved under UV light (at 254 nm) due to the presence of the UV-active tosyl group. rsc.org Further visualization can be accomplished using chemical staining reagents that react with the amine functionality, such as a potassium permanganate (B83412) solution or ninhydrin (B49086) spray, the latter of which produces a characteristic colored spot upon heating. rsc.org

| Parameter | Condition for 1-Tosylpiperidin-4-one | Condition for Related Tosylpiperidine Derivatives beilstein-journals.orgrsc.org | Proposed Condition for this compound |

|---|---|---|---|

| Stationary Phase | Silica Gel (e.g., Silica Gel 60 F254) | Silica Gel | Silica Gel |

| Mobile Phase (Eluent) | Ethyl Acetate:Hexane (1:1) | Hexane:Ethyl Acetate mixtures (e.g., 2:1) | Dichloromethane (B109758):Methanol or Ethyl Acetate:Methanol (often with ~1% triethylamine) |

| Visualization | UV Light | UV Light, Potassium Permanganate Stain | UV Light (254 nm), Ninhydrin or Potassium Permanganate Stain |

| Reported Rf Value | ~0.5 | Varies with exact compound and eluent | Expected to be lower than the ketone precursor in the same eluent |

Computational and Theoretical Investigations of 1 Tosylpiperidin 4 Amine

Molecular Dynamics Simulations and Ligand-Receptor Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov This technique is instrumental in understanding how a ligand, such as a derivative of 1-Tosylpiperidin-4-amine, interacts with a receptor binding pocket. nih.govmdpi.com

In a study investigating σ1 receptor ligands, MD simulations were performed on a complex of the receptor with a derivative, cis-N-Benzyl-2-(2-phenyl-1-tosylpiperidin-4-yl)ethan-1-amine (referred to as compound 4a ). nih.govresearchgate.net These simulations revealed that the interactions between the ligand's piperidine (B6355638) ring and its substituents with the receptor's lipophilic binding pocket are key determinants of binding affinity. nih.govd-nb.info The binding pocket for these ligands is primarily formed by the amino acid residues Leu105, Thr181, Leu182, Ala185, Leu186, Thr202, and Tyr206. nih.govresearchgate.net The simulations showed that the polar, protonated piperidine ring of compound 4a can reduce critical lipophilic interactions within this pocket, which helps to explain its moderate affinity compared to more lipophilic analogues. nih.gov

The general principle in such simulations involves placing the ligand-receptor complex in a simulated environment of water molecules and ions to mimic physiological conditions. nih.gov The interactions are then calculated over a set period, often microseconds, to observe stable binding modes and conformational changes. mdpi.com

Per-Residue Binding Free Energy Deconvolution

To quantify the contribution of individual amino acid residues to the binding of a ligand, per-residue binding free energy deconvolution is often employed following MD simulations. nih.govresearchgate.net This analysis breaks down the total binding energy into contributions from each residue in the binding site.

For the cis-N-Benzyl-2-(2-phenyl-1-tosylpiperidin-4-yl)ethan-1-amine (4a ) derivative, analysis using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) approach showed that interactions with the hydrophobic cavity of the σ1 receptor provide a significant favorable enthalpic contribution to binding. researchgate.netd-nb.info However, this contribution was found to be lower for 4a than for more lipophilic cyclohexane (B81311) derivatives. d-nb.info The study highlighted that introducing a methyl group to the piperidine nitrogen partially compensates for the unfavorable interactions caused by the very polar protonated piperidine ring of 4a . nih.gov

The table below summarizes the calculated free energy of binding and its components for compound 4a and related structures when complexed with the σ1 receptor, as determined by MM/PBSA calculations. researchgate.net

| Compound | ΔGbind (kcal/mol) | ΔHbind (kcal/mol) | -TΔSbind (kcal/mol) |

| 3 (Cyclohexane analogue) | -9.03 | -26.96 | 17.93 |

| 4a | -6.90 | -21.49 | 14.59 |

| 20a | -8.14 | -24.81 | 16.67 |

| 21a | -8.01 | -24.52 | 16.51 |

| 22a | -7.97 | -25.21 | 17.24 |

| Data sourced from ResearchGate. researchgate.net |

Prediction of Ligand Affinity and Binding Conformations

Computational methods are widely used to predict both the binding affinity and the specific three-dimensional arrangement (conformation or pose) of a ligand within a receptor's active site. nih.govbiorxiv.orgnih.gov Molecular docking is a primary tool for generating potential binding poses, which can then be refined and evaluated using techniques like MD simulations and free energy calculations. nih.gov

In the investigation of σ1 receptor ligands, the binding conformation of the derivative cis-N-Benzyl-2-(2-phenyl-1-tosylpiperidin-4-yl)ethan-1-amine (4a ) was predicted and analyzed. researchgate.net The calculated free energy of binding (ΔGbind) obtained via the MM/PBSA method serves as a prediction of ligand affinity. d-nb.info For compound 4a , the ΔGbind was calculated to be -6.90 kcal/mol. researchgate.net The binding pose showed the ligand situated within the lipophilic pocket, but the polarity of its piperidine ring was identified as a factor that lessens the crucial lipophilic interactions, leading to a lower affinity compared to other analogues. nih.gov

Modern approaches often combine machine learning with structural data to improve the accuracy of affinity predictions. nih.govnih.gov These methods can use descriptors derived from the ligand's structure and the protein's sequence or binding site composition to build predictive models. nih.gov

Conformational Analysis and Equilibrium Studies (e.g., ring interconversion)

The piperidine ring of this compound is not planar and can adopt several conformations. Conformational analysis investigates these different spatial arrangements and the energy associated with them. For six-membered rings like piperidine, the "chair" conformation is typically the most stable.

Studies on substituted piperidines show that they exist in a conformational equilibrium, primarily between two chair forms. researchgate.netrsc.org The interconversion between these forms, known as ring inversion or ring flipping, involves passing through higher-energy transition states like "twist-boat" or "half-chair" conformations. rsc.org The rate of this interconversion can be influenced by factors such as pH and temperature. researchgate.net

The large N-tosyl group on this compound significantly influences the conformational equilibrium. Due to its steric bulk, the tosyl group will have a strong preference for the equatorial position on the piperidine ring to minimize steric hindrance. This preference can restrict the ring's flexibility and lock it into a predominant chair conformation. Computational methods, such as ab initio energy calculations, can be used to determine the relative stability of different conformers and the energy barriers for interconversion. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Derivations

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.govmdpi.com A QSAR model is a mathematical equation that relates numerical descriptors of a molecule's structure (e.g., electronic, steric, and hydrophobic properties) to its activity. nih.govanalis.com.my

While a specific QSAR model for this compound was not found in the reviewed literature, the methodology is broadly applicable. To develop a QSAR model for a series of piperidine derivatives, the following steps would be taken:

Data Collection : A dataset of piperidine analogues with measured biological activity (e.g., IC50 or Ki values) would be compiled. nih.gov

Descriptor Calculation : A wide range of molecular descriptors for each compound would be calculated using specialized software. These can include 2D descriptors (e.g., atom counts, topological indices) and 3D descriptors (e.g., molecular shape, surface area). nih.gov

Model Development : Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model linking the most relevant descriptors to the observed activity. analis.com.my

Validation : The model's predictive power is rigorously tested using internal validation (e.g., cross-validation) and external validation with a set of compounds not used in model creation. mdpi.comanalis.com.my

For piperidine-based ligands, relevant descriptors in a QSAR model could include those related to lipophilicity (e.g., logP), molecular weight, hydrogen bond donors/acceptors, and shape indices, reflecting the importance of these properties for receptor binding. nih.govchemscene.com

Research Applications in Chemical Biology and Drug Discovery Excluding Clinical Data

Investigation as Ligands for Specific Biological Targets

The unique structural conformation of the piperidine (B6355638) ring makes it an attractive component for designing ligands that can interact with specific biological macromolecules. Research has focused on derivatives of the 1-tosylpiperidine core as potential modulators for key proteins involved in disease pathways.

Sigma-1 (σ1) Receptor Ligands

The sigma-1 (σ1) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum, has emerged as a significant target for drug discovery in areas such as neurodegenerative diseases and cancer. wikipedia.org The piperidine moiety is recognized as a key structural element for achieving affinity at this receptor. polimi.it

The nature of the substituent on the piperidine nitrogen is a critical determinant of binding affinity and selectivity for the σ1 receptor. Studies comparing various N-substituted piperidine derivatives have demonstrated that the N-tosyl group results in significantly lower affinity for the σ1 receptor compared to other substituents like a methyl group. researchgate.net

For instance, research into a series of aminoethyl-substituted piperidine derivatives revealed that compounds bearing a tosyl moiety on the piperidine nitrogen exhibited considerably reduced σ1 affinity. researchgate.net While specific Ki values for a 1-tosylpiperidine amine derivative are not always detailed in isolation, the trend is clear when compared to more potent analogues. A related precursor, 1-Tosylpiperidin-4-one (B1348791), has been described as a moderate σ1 receptor ligand. In contrast, N-methylpiperidine derivatives in the same chemical series show high affinity for the σ1 receptor and notable selectivity over the σ2 subtype. researchgate.net

Table 1: Comparative σ1 Receptor Affinity of N-Substituted Piperidine Derivatives

| N-Substituent | σ1 Receptor Affinity (Ki) | Selectivity (σ1 vs σ2) | Reference |

|---|---|---|---|

| Tosyl | Considerably Lower Affinity | Not specified due to low affinity | researchgate.net |

| Methyl | High Affinity | High Selectivity over σ2 | researchgate.net |

| Proton (H) | Considerably Lower Affinity | Not specified due to low affinity | researchgate.net |

| Ethyl | Considerably Lower Affinity | Not specified due to low affinity | researchgate.net |

This table illustrates the impact of the N-substituent on σ1 receptor binding, based on qualitative and comparative findings from referenced studies.

Structure-affinity relationship (SAR) studies provide insight into the chemical features required for a molecule to bind effectively to its target. For σ1 receptor ligands, a general pharmacophore model includes a basic nitrogen atom and hydrophobic regions. mdpi.commdpi.com The substituent on the piperidine nitrogen plays a crucial role in the ligand's interaction with a lipophilic binding pocket within the receptor. researchgate.net

Molecular dynamics simulations have shown that interactions with amino acid residues such as Leu105, Thr181, and Tyr206 in the σ1 receptor's binding pocket are determinative of affinity. researchgate.net The N-tosyl group, being a bulky and electron-deficient sulfonyl group, appears to be unfavorable for high-affinity binding compared to smaller, more lipophilic groups like methyl. researchgate.net This suggests that the size, electronics, and conformational constraints imposed by the tosyl group hinder optimal interaction with the key residues in the σ1 receptor's binding site. researchgate.net

Ligand Affinity and Selectivity Studies (e.g., over σ2 receptor)

HIV-1 Protease Inhibition (for related piperidone derivatives)

The piperidine scaffold is a key structural motif used in the design of potent inhibitors targeting the human immunodeficiency virus type 1 (HIV-1) protease. plos.orgresearchgate.net This viral enzyme is essential for the lifecycle of HIV, making it a critical target for antiretroviral therapy. nih.gov In many inhibitor designs, the piperidine ring serves as the P2-ligand, a component that interacts with the S2 subsite of the enzyme's active site. plos.org

Structure-based design has led to the synthesis of numerous potent HIV-1 protease inhibitors containing piperidine analogues. plos.orgacs.org These compounds often feature a 4-substituted phenylsulfonamide as the P2' ligand and a cyclopropyl (B3062369) group at the P1' position. plos.org Research has demonstrated that the stereochemistry and substitution pattern of the piperidine ring are decisive for the inhibitor's potency. plos.org For example, compound 22a , which incorporates an (R)-piperidine-3-carboxamide as the P2-ligand, showed highly effective inhibitory activity. plos.org Similarly, inhibitor 3a , with an (R)-piperidine-3-carboxamide P2 ligand, exhibited activity significantly more potent than the approved drug Darunavir. researchgate.net

Table 2: Examples of Piperidine-Containing HIV-1 Protease Inhibitors and Their In Vitro Activity

| Compound | P2-Ligand Moiety | Inhibitory Activity | Reference |

|---|---|---|---|

| Compound 22a | (R)-piperidine-3-carboxamide | IC₅₀ = 3.61 nM (enzyme) | plos.org |

| Compound 3a | (R)-piperidine-3-carboxamide | Ki = 29 pM (enzyme); IC₅₀ = 0.13 nM (antiviral) | researchgate.net |

IC₅₀: Half maximal inhibitory concentration. Ki: Inhibition constant.

In Vitro Biological Activity Evaluations

Beyond binding to specific protein targets, derivatives of the 1-tosylpiperidine scaffold have been evaluated for their broader biological effects in cellular assays, particularly for their potential to inhibit cell growth.

Antiproliferative Properties on Cancer Cell Lines

The modulation of the σ1 receptor is one mechanism through which piperidine derivatives can exert antiproliferative effects. Research has shown that compounds derived from or related to 1-tosylpiperidine can inhibit the growth of various cancer cell lines in vitro.

A precursor molecule, 1-Tosylpiperidin-4-one, was found to act as a moderate σ1 receptor ligand and reduce the proliferation of the human non-small cell lung cancer cell line A427, with a half-maximal inhibitory concentration (IC₅₀) of approximately 17 µM. In a separate study focusing on aminoethyl-substituted piperidines, a lead compound (4a ) inhibited the growth of A427 cells to a degree similar to the known σ1 antagonist haloperidol. researchgate.net Furthermore, related 1-methylpiperidine (B42303) derivatives (20a, 21a, 22a ) demonstrated stronger antiproliferative effects on the androgen-negative human prostate cancer cell line DU145 than other reference σ1 ligands. researchgate.net

Table 3: Antiproliferative Activity of Piperidine Derivatives on Cancer Cell Lines

| Compound | Cancer Cell Line | Cell Line Origin | Reported Activity | Reference |

|---|---|---|---|---|

| 1-Tosylpiperidin-4-one | A427 | Non-small cell lung cancer | IC₅₀ ≈ 17 µM | |

| Piperidine 4a | A427 | Non-small cell lung cancer | Inhibition similar to haloperidol | researchgate.net |

| 1-Methylpiperidines (20a, 21a, 22a) | DU145 | Prostate cancer | Stronger than reference σ1 ligands | researchgate.net |

IC₅₀: Half maximal inhibitory concentration.

Androgen Negative Human Prostate Cancer Cells (DU145)

In Vitro Anti-HIV Activity (for specific analogues)